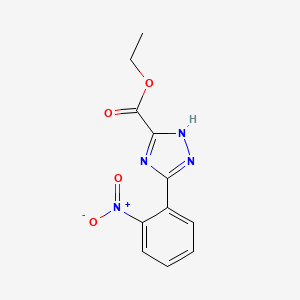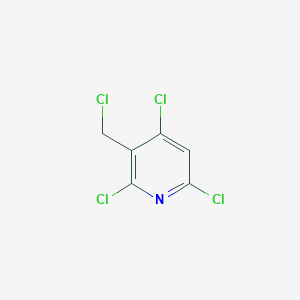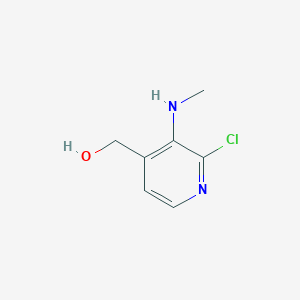
(2-Chloro-3-(methylamino)pyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-3-(methylamino)pyridin-4-yl)methanol: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the second position, a methylamino group at the third position, and a hydroxymethyl group at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2-Chloro-3-(methylamino)pyridin-4-yl)methanol typically begins with 2-chloronicotinic acid.
Reaction with Methylamine Hydrochloride: The 2-chloronicotinic acid is reacted with methylamine hydrochloride, potassium carbonate, and cuprous bromide in dimethylformamide solvent at 100°C to prepare 2-methylamino-3-pyridinecarboxylic acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group in (2-Chloro-3-(methylamino)pyridin-4-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (2-Chloro-3-(methylamino)pyridin-4-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Industry:
Chemical Manufacturing: It is used in the production of other chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Chloro-3-(methylamino)pyridin-4-yl)methanol is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. Further research is needed to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
(2-Chloro-4-pyridinyl)methanol: This compound has a similar structure but lacks the methylamino group at the third position.
2-(Methylamino)pyridine-3-methanol: This compound has a similar structure but lacks the chloro group at the second position.
Uniqueness:
(2-Chloro-3-(methylamino)pyridin-4-yl)methanol:
Eigenschaften
Molekularformel |
C7H9ClN2O |
|---|---|
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
[2-chloro-3-(methylamino)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H9ClN2O/c1-9-6-5(4-11)2-3-10-7(6)8/h2-3,9,11H,4H2,1H3 |
InChI-Schlüssel |
XIHZMQQMNZXULA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CN=C1Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


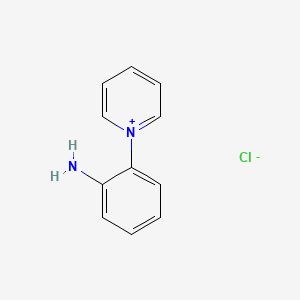
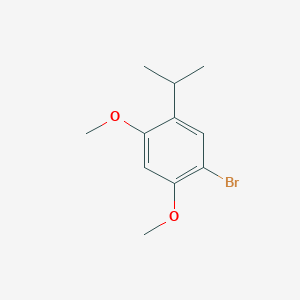
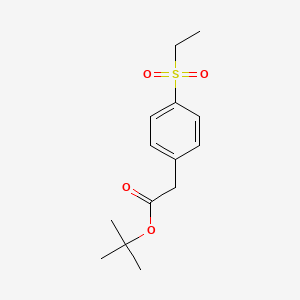

![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)
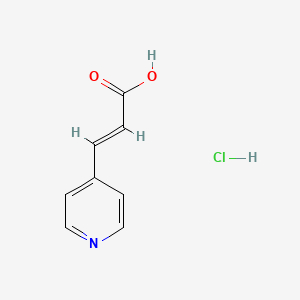

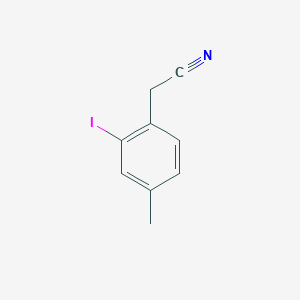
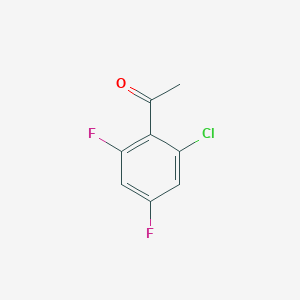
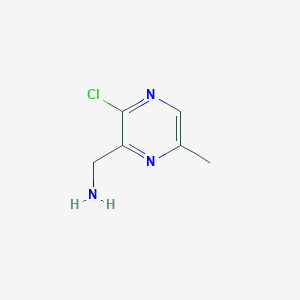
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
